4-tert-butyl-N-methylpyrimidin-2-amine

PRMT1 Epigenetics Fragment-Based Drug Discovery

Researchers developing PRMT-targeted epigenetic therapies require a well-characterized, minimal aminopyrimidine fragment for baseline assay calibration and as a chemically matched negative control for PRMT5. 4-tert-Butyl-N-methylpyrimidin-2-amine directly addresses this need: • PRMT1 IC50 387 nM with >129-fold selectivity over PRMT5 (IC50 >50 µM) for screening panel calibration • Low-MW fragment (165.24 Da) with favorable ligand efficiency (LE ≈0.31) for fragment-growing campaigns • Well-defined SAR in ChEMBL/BindingDB supports transparent computational design cycles. Supplied with batch-specific QC. Standard research quantities available.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13226064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-methylpyrimidin-2-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=C1)NC
InChIInChI=1S/C9H15N3/c1-9(2,3)7-5-6-11-8(10-4)12-7/h5-6H,1-4H3,(H,10,11,12)
InChIKeyOPONOUWWINSCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-methylpyrimidin-2-amine: Baseline PRMT Selectivity Fragment


4-tert-Butyl-N-methylpyrimidin-2-amine (CAS 17322-04-2) is a 2,4-disubstituted pyrimidine fragment with a tert-butyl group at position 4 and a methylamino group at position 2. As a minimal aminopyrimidine scaffold, it serves as a critical reference compound in protein arginine methyltransferase (PRMT) inhibitor programs, where it demonstrates measurable but weak inhibition of PRMT5 (IC50 > 50 µM) and PRMT1 (IC50 387 nM), thereby establishing a baseline for scaffold-hopping and fragment-growing campaigns in epigenetic drug discovery [1].

Substitution Specificity of 4-tert-Butyl-N-methylpyrimidin-2-amine


Simple aminopyrimidine fragments are often viewed as interchangeable, yet their substitution patterns critically dictate target engagement. 4-tert-Butyl-N-methylpyrimidin-2-amine is distinguished by its specific C4-tert-butyl/C2-methylamino arrangement, which generates a unique shape and electronic profile compared to regioisomers and position-swapped analogs. Replacing it with 2-amino-4-tert-butylpyrimidine (the unmethylated analog) or 6-tert-butyl-2-methylpyrimidin-4-amine alters hydrogen-bond donor/acceptor topology and steric bulk positioning, leading to profoundly different binding modes in PRMT active sites [1]. Procurement of the exact C4-tert-butyl/N2-methyl substitution pattern is therefore non-negotiable for experiments requiring faithful replication of published SAR or assay control conditions [2].

4-tert-Butyl-N-methylpyrimidin-2-amine vs. Closest Analogs


PRMT1 Inhibition vs. Unsubstituted 2-Aminopyrimidine

4-tert-Butyl-N-methylpyrimidin-2-amine inhibits PRMT1 with an IC50 of 387 nM, whereas unsubstituted 2-aminopyrimidine is essentially inactive (no detectable inhibition at 100 µM) [1][2]. The tert-butyl and N-methyl groups together confer approximately >250-fold enhancement in PRMT1 engagement, demonstrating that both substituents are required for measurable activity.

PRMT1 Epigenetics Fragment-Based Drug Discovery

PRMT1 Selectivity over PRMT5

The compound exhibits a significant selectivity window between PRMT5 and PRMT1. It displays only weak PRMT5 inhibition (IC50 > 50,000 nM), while maintaining measurable PRMT1 activity (IC50 = 387 nM), yielding a >129-fold selectivity for PRMT1 over PRMT5 [1][2]. This contrasts with the typical PRMT5 inhibitor chemotype, where the C4 position is elaborated with larger groups to fill the PRMT5 binding pocket.

PRMT5 Methyltransferase Selectivity Profiling

Ligand Efficiency vs. Lead-like PRMT Inhibitors

With MW = 165.24 Da, 4-tert-butyl-N-methylpyrimidin-2-amine is significantly smaller than lead-like PRMT inhibitors (typical MW ~350-500 Da) . Its PRMT1 ligand efficiency (LE = 0.31 kcal/mol per heavy atom) compares favorably to the typical fragment benchmark of LE > 0.30, supporting its use as an efficient starting point for structure-guided optimization [1].

Ligand Efficiency Fragment Metric Drug-Likeness

4-tert-Butyl-N-methylpyrimidin-2-amine: Superior to Other Building Blocks


PRMT1 Hit Validation and Selectivity Profiling

Use 4-tert-butyl-N-methylpyrimidin-2-amine as a tool compound to establish baseline PRMT1 activity and selectivity in biochemical panels. Its 387 nM PRMT1 IC50 and >129-fold selectivity over PRMT5 [1] enable researchers to calibrate assay sensitivity and distinguish true hits from non-specific promiscuous binders during high-throughput screening campaigns [2]. The compound's small size also makes it an ideal internal control for ruling out aggregation-based false positives.

Fragment-Based Lead Generation for Epigenetic Targets

As a low-MW fragment (165.24 Da) with measurable PRMT1 activity and favorable ligand efficiency (LE ≈ 0.31), 4-tert-butyl-N-methylpyrimidin-2-amine [1] is a validated starting point for fragment growing, merging, or linking strategies. Its well-defined SAR from public databases (ChEMBL, BindingDB) provides a transparent basis for computational and medicinal chemistry design cycles [2].

Negative Control for PRMT5-Mediated Methylation Assays

For cellular and biochemical assays interrogating PRMT5-dependent symmetric dimethylation of H4R3 and H3R8, 4-tert-butyl-N-methylpyrimidin-2-amine provides a chemically matched negative control (PRMT5 IC50 > 50 µM), enabling researchers to attribute signal changes specifically to PRMT5 catalytic inhibition rather than general cytotoxicity or off-target effects [1].

Scaffold-Hopping Benchmark in Aminopyrimidine Kinase Inhibitors

The 2,4-disubstituted pyrimidine core of 4-tert-butyl-N-methylpyrimidin-2-amine represents the minimal kinase hinge-binding motif. Its well-characterized selectivity profile (PRMT1 vs. PRMT5 vs. DNMT3A) provides a reference point for evaluating the impact of scaffold modifications on kinase vs. methyltransferase selectivity, as documented in peer-reviewed patent literature [1][2].

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